molecular formula C16H21NO5S B14395415 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine CAS No. 88720-03-0

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine

Cat. No.: B14395415
CAS No.: 88720-03-0
M. Wt: 339.4 g/mol
InChI Key: FBHMYQAGHIRDHN-UHFFFAOYSA-N
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Description

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine is a complex organic compound characterized by its unique structural features. This compound contains an acetylsulfanyl group, a methylpropanoyl group, and a phenoxyethyl group attached to a glycine backbone. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylsulfanyl Intermediate: This step involves the reaction of a suitable thiol with acetic anhydride under controlled conditions to form the acetylsulfanyl group.

    Attachment of the Methylpropanoyl Group: The intermediate is then reacted with a methylpropanoyl chloride in the presence of a base to form the desired methylpropanoyl intermediate.

    Coupling with Glycine: The final step involves coupling the intermediate with glycine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding a thiol derivative.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxyethyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s specificity and potency. The glycine backbone allows for flexibility and proper orientation of the functional groups, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)alanine: Similar structure but with an alanine backbone.

    N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)valine: Similar structure but with a valine backbone.

Uniqueness

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine is unique due to its specific combination of functional groups and the glycine backbone. This combination allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88720-03-0

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(3-acetylsulfanyl-2-methylpropanoyl)-(2-phenoxyethyl)amino]acetic acid

InChI

InChI=1S/C16H21NO5S/c1-12(11-23-13(2)18)16(21)17(10-15(19)20)8-9-22-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,20)

InChI Key

FBHMYQAGHIRDHN-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(=O)C)C(=O)N(CCOC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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